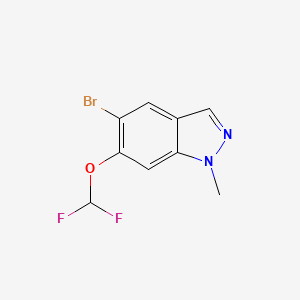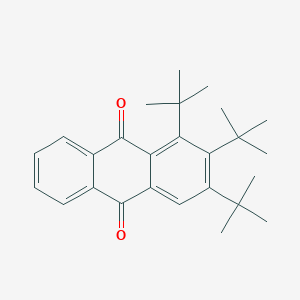
1,2,3-Tri-tert-butylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tri-tert-butylanthracene-9,10-dione is an organic compound with the molecular formula C26H32O2 and a molecular weight of 376.53 g/mol . This compound belongs to the class of anthraquinones, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
The synthesis of 1,2,3-Tri-tert-butylanthracene-9,10-dione typically involves the reaction of anthracene derivatives with tert-butyl groups under specific conditions. The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the substitution of hydrogen atoms with tert-butyl groups . Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
1,2,3-Tri-tert-butylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,3-Tri-tert-butylanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3-Tri-tert-butylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer and antimicrobial therapies .
Comparaison Avec Des Composés Similaires
1,2,3-Tri-tert-butylanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
Anthraquinone: The parent compound with a simpler structure and different chemical properties.
1,2,3-Tri-tert-butylanthracene: Lacks the quinone functionality, resulting in different reactivity and applications.
9,10-Anthraquinone: Another derivative with distinct chemical and biological properties.
Propriétés
Numéro CAS |
116655-11-9 |
|---|---|
Formule moléculaire |
C26H32O2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
1,2,3-tritert-butylanthracene-9,10-dione |
InChI |
InChI=1S/C26H32O2/c1-24(2,3)18-14-17-19(21(26(7,8)9)20(18)25(4,5)6)23(28)16-13-11-10-12-15(16)22(17)27/h10-14H,1-9H3 |
Clé InChI |
KCTNFMZECQFVNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


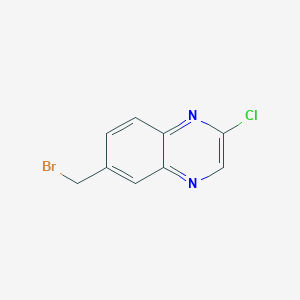
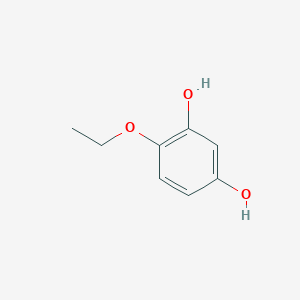
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)
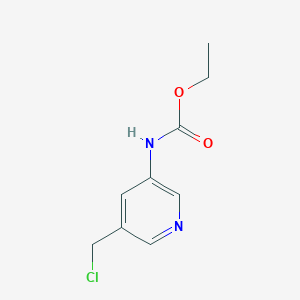

![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)
![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)

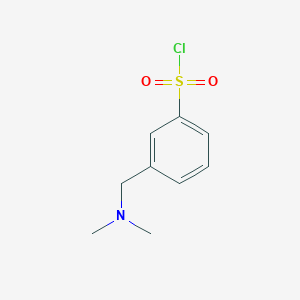
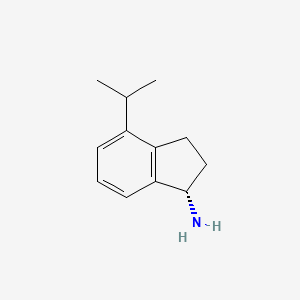
![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B13136631.png)
![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)

